Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group and a hydroxypyrrolidine ring. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
GBPAFGLZEYEDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Origin of Product |
United States |
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